rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis
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Overview
Description
Rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis, is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, where the bromine and methyl groups are positioned on the same side of the cyclohexane ring, leading to its cis configuration. The compound’s chirality and specific configuration make it a valuable subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis, typically involves the bromination of 2-methylcyclohexanol. The process begins with the preparation of 2-methylcyclohexanol, which is then subjected to bromination using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure the formation of the desired cis isomer.
Industrial Production Methods
On an industrial scale, the production of this compound, may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form ketones or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 2-methylcyclohexanol or 2-methylcyclohexylamine.
Elimination: 1-methylcyclohexene.
Oxidation: 2-methylcyclohexanone.
Reduction: 2-methylcyclohexane.
Scientific Research Applications
Rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis, has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chiral compounds and as a reagent in stereoselective reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis, involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s stereochemistry plays a crucial role in determining the reaction pathway and the final product.
Comparison with Similar Compounds
Rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis, can be compared with other similar compounds such as:
(1R,2R)-1-bromo-2-methylcyclohexane, trans: Differing in the relative positions of the bromine and methyl groups, leading to different stereochemical properties and reactivity.
1-bromo-2-methylcyclopentane: A smaller ring structure, resulting in different chemical behavior and applications.
2-bromo-1-methylcyclohexane: Variation in the position of the bromine and methyl groups, affecting the compound’s reactivity and use in synthesis.
The unique cis configuration of rac-(1R,2S)-1-bromo-2-methylcyclohexane distinguishes it from these similar compounds, making it valuable for specific stereoselective reactions and applications.
Properties
CAS No. |
28046-84-6 |
---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
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